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Compound of Interest

Compound Name: AS2863619

Cat. No.: B605613 Get Quote

Technical Support Center: AS2863619
Welcome to the technical support center for AS2863619. This resource is designed to assist

researchers, scientists, and drug development professionals in utilizing AS2863619 for their

experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs)

to address specific issues you may encounter.

Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of AS2863619?

A1: AS2863619 is a potent and selective inhibitor of cyclin-dependent kinase 8 (CDK8) and its

paralog CDK19.[1] Its primary mechanism of action involves the induction of Forkhead box P3

(Foxp3), a key transcription factor for regulatory T cells (Tregs). This induction is independent

of TGF-β but requires T-cell receptor (TCR) stimulation and the presence of Interleukin-2 (IL-2).

[2][3]

Q2: How does AS2863619 induce Foxp3 expression?

A2: AS2863619 inhibits CDK8/19, which normally phosphorylates and inactivates the signal

transducer and activator of transcription 5 (STAT5). By inhibiting CDK8/19, AS2863619 leads

to the sustained phosphorylation and activation of STAT5. Activated STAT5 then translocates to

the nucleus and binds to the Foxp3 gene locus, promoting its transcription and the subsequent

differentiation of T cells into Tregs.[3]

Q3: Is AS2863619 toxic in animal models?
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A3: In published studies, AS2863619 administered orally to mice at a dose of 30 mg/kg daily

for two weeks did not show any discernible toxicity.[2] However, comprehensive quantitative

toxicity data such as LD50 (median lethal dose) or NOAEL (No-Observed-Adverse-Effect-

Level) for AS2863619 in various animal models are not publicly available. It is important to note

that some other CDK8/19 inhibitors, such as CCT251921 and MSC2530818, have been

reported to cause severe systemic toxicity, including lethality, in rats and dogs. Subsequent

research has suggested that these toxicities may be due to off-target effects of those specific

compounds and not a class-wide effect of CDK8/19 inhibition. Therefore, careful dose-

response studies and toxicity assessments are recommended for your specific animal model.

Q4: Can AS2863619 be used to generate stable regulatory T cells?

A4: In vitro, AS2863619 can induce Foxp3 expression in both naïve and effector/memory T

cells.[3] However, similar to Tregs induced with TGF-β in vitro, these cells may lack the stable

Treg-specific DNA hypomethylation required for long-term functional stability.[2][3] Interestingly,

in vivo administration of AS2863619 has been shown to generate functionally stable antigen-

specific Foxp3+ Tregs that can suppress inflammatory responses in mouse models of skin

hypersensitivity and autoimmune disease.[2]

Troubleshooting Guides
In Vitro Treg Induction
Issue: Low or no Foxp3 induction in cultured T cells.
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Possible Cause Troubleshooting Step

Suboptimal AS2863619 Concentration

The effective concentration of AS2863619 can

vary between cell types and culture conditions.

Perform a dose-response experiment with

concentrations ranging from 100 nM to 1 µM to

determine the optimal concentration for your

specific cell type. An EC50 of 32.5 nM has been

reported for Foxp3 induction in Tconv cells.[1]

Insufficient TCR Stimulation

AS2863619-mediated Foxp3 induction is

dependent on TCR signaling. Ensure adequate

stimulation using anti-CD3 and anti-CD28

antibodies or antigen-presenting cells with the

appropriate antigen.

Inadequate IL-2 Concentration

IL-2 is essential for AS2863619-induced Foxp3

expression. The optimal IL-2 concentration can

be critical. While high concentrations of IL-2 can

favor effector T cell differentiation, very low

concentrations may be insufficient. It is

recommended to titrate IL-2 in your culture

system, starting from as low as 0.1 U/mL, as

Tregs are highly sensitive to low IL-2

concentrations.[4]

Cell Viability Issues

Although AS2863619 is reported to have low

cellular toxicity at effective concentrations,[1] it

is good practice to assess cell viability using

methods like Trypan Blue exclusion or a viability

dye for flow cytometry. If toxicity is observed,

consider reducing the concentration of

AS2863619 or the duration of exposure.

Incorrect Cell Population

Ensure that you are starting with a pure

population of CD4+ or CD8+ T cells.

Contaminating cell types may interfere with Treg

differentiation.
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In Vivo Experiments
Issue: Lack of therapeutic effect or unexpected toxicity in animal models.

Possible Cause Troubleshooting Step

Inadequate Dosing or Bioavailability

The reported effective oral dose in mice is 30

mg/kg.[2] However, optimal dosage may vary

depending on the animal model, disease

context, and route of administration. Consider

performing a pharmacokinetic study to

determine the bioavailability and optimal dosing

regimen for your model.

Animal Model Specific Toxicity

While mice have shown no discernible toxicity at

30 mg/kg, other species like rats and dogs have

shown sensitivity to some CDK8/19 inhibitors. If

you are using a different animal model, it is

crucial to conduct a dose-escalation study to

determine the maximum tolerated dose (MTD).

Monitor animals closely for signs of toxicity,

including weight loss, changes in behavior, and

organ-specific markers through blood tests and

histology.

Timing of Administration

The timing of AS2863619 administration relative

to disease induction or progression can be

critical. The experimental design should

consider the kinetics of the immune response in

your model.

Data Presentation
Table 1: In Vitro and In Vivo Concentrations/Dosages of AS2863619
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Parameter Value Species/Cell Type Reference

In Vitro IC50 (CDK8) 0.61 nM Cell-free assay [1]

In Vitro IC50 (CDK19) 4.28 nM Cell-free assay [1]

In Vitro EC50 (Foxp3

Induction)
32.5 nM Mouse Tconv cells [1]

Effective In Vitro

Concentration
1 µM Mouse CD4+ T cells [5]

Effective In Vivo Oral

Dose
30 mg/kg Mouse [2]

Experimental Protocols
Detailed Methodology for In Vitro Treg Induction with
AS2863619
This protocol is a synthesized recommendation based on available literature. Optimization may

be required for your specific experimental setup.

Cell Isolation: Isolate naïve CD4+ T cells (CD4+CD62L+CD44-) from the spleens and lymph

nodes of mice using magnetic-activated cell sorting (MACS) or fluorescence-activated cell

sorting (FACS).

Cell Plating: Plate the isolated naïve CD4+ T cells in a 96-well flat-bottom plate at a density

of 1 x 10^5 cells per well in 200 µL of complete RPMI-1640 medium supplemented with 10%

FBS, 1% Penicillin-Streptomycin, and 50 µM 2-mercaptoethanol.

TCR Stimulation: Pre-coat the 96-well plates with anti-CD3 antibody (e.g., clone 145-2C11)

at a concentration of 1-5 µg/mL overnight at 4°C. Wash the wells with sterile PBS before

adding the cells. Add soluble anti-CD28 antibody (e.g., clone 37.51) at a final concentration

of 1-2 µg/mL to the cell culture.

Addition of AS2863619 and IL-2: Prepare a stock solution of AS2863619 in DMSO. Dilute

AS2863619 in culture medium to the desired final concentration (e.g., 1 µM). Add

recombinant murine IL-2 to the culture at a final concentration ranging from 10 to 100 U/mL.
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It is advisable to test a range of IL-2 concentrations to find the optimal balance for Treg

induction versus effector cell expansion.

Incubation: Culture the cells for 3-4 days at 37°C in a humidified incubator with 5% CO2.

Analysis: After the incubation period, harvest the cells and stain for surface markers (e.g.,

CD4, CD25) and intracellular Foxp3 using a Foxp3 staining buffer set. Analyze the

percentage of CD4+Foxp3+ cells by flow cytometry.

Mandatory Visualization
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Caption: Signaling pathway of AS2863619 in T cells.
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In Vitro Treg Induction In Vivo Toxicity & Efficacy
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Caption: Experimental workflow for AS2863619 studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. AS2863619 | CDK8/19 inhibitor, Foxp3 inducer | Probechem Biochemicals
[probechem.com]

2. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b605613?utm_src=pdf-body-img
https://www.benchchem.com/product/b605613?utm_src=pdf-body
https://www.benchchem.com/product/b605613?utm_src=pdf-custom-synthesis
https://www.probechem.com/products_AS2863619.aspx
https://www.probechem.com/products_AS2863619.aspx
https://repository.kulib.kyoto-u.ac.jp/bitstream/2433/253464/2/digar02202.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605613?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


3. For antigen-specific effector or Foxp3+ regulatory T cell fate, cyclin-dependent kinases
hold the trump card - PMC [pmc.ncbi.nlm.nih.gov]

4. IL-2 regulates FOXP3 expression in human CD4+CD25+ regulatory T cells through a
STAT-dependent mechanism and induces the expansion of these cells in vivo - PMC
[pmc.ncbi.nlm.nih.gov]

5. medchemexpress.com [medchemexpress.com]

To cite this document: BenchChem. [AS2863619 toxicity in different animal models].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b605613#as2863619-toxicity-in-different-animal-
models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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